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Introduction
Systemic candidiasis, a life-threatening invasive fungal infection primarily caused by Candida

albicans, poses a significant challenge in clinical settings, particularly in immunocompromised

individuals. The host's ability to mount a robust and well-regulated immune response is

paramount for controlling fungal dissemination and preventing overwhelming infection. This

technical guide provides a comprehensive overview of the intricate interplay between the host

immune system and Candida albicans during systemic infection. It details the cellular and

molecular mechanisms of fungal recognition, the ensuing signaling cascades, and the

orchestration of both innate and adaptive immunity. Furthermore, this guide offers detailed

experimental protocols for key in vivo and in vitro assays, alongside quantitative data from

murine models, to serve as a valuable resource for researchers and professionals in the field of

immunology and drug development.

Innate Immune Recognition of Candida albicans
The initial defense against systemic Candida infection relies on the rapid recognition of

conserved fungal cell wall components, known as pathogen-associated molecular patterns

(PAMPs), by host pattern recognition receptors (PRRs) expressed on innate immune cells.

Key PAMPs of Candida albicans
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The cell wall of C. albicans is a complex structure composed of several immunogenic PAMPs,

including:

β-glucans: Major components of the inner cell wall, recognized by Dectin-1.

Mannans: N-linked and O-linked mannans are found in the outer cell wall and are recognized

by various receptors, including the Mannose Receptor (MR), Dectin-2, and Toll-like receptor

4 (TLR4).

Phospholipomannans: Recognized by TLR2.

Chitin: Another inner wall component that can be recognized by receptors like NOD2.

Fungal DNA and RNA: Recognized by intracellular PRRs such as TLR9 and TLR7,

respectively.[1]

Pattern Recognition Receptors (PRRs)
Innate immune cells, particularly phagocytes like macrophages and neutrophils, express a

variety of PRRs that collaborate to recognize Candida and initiate downstream signaling.
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Receptor Family Specific Receptors
Ligand(s) on C.
albicans

Cellular Location

C-type Lectin

Receptors (CLRs)
Dectin-1 β-1,3-glucans Cell surface

Dectin-2
High-mannose

structures
Cell surface

Mannose Receptor

(MR)
N-linked mannans Cell surface

Mincle Mannose Cell surface

Toll-like Receptors

(TLRs)

TLR2 (in heterodimers

with TLR1 or TLR6)

Phospholipomannans,

β-mannosides (with

Galectin-3)

Cell surface

TLR4 O-linked mannans Cell surface

TLR7 Fungal RNA Endosomal

TLR9 Fungal DNA Endosomal

NOD-like Receptors

(NLRs)
NLRP3

Fungal components

(e.g., hyphae-

associated factors)

Cytosolic

NLRC4 Fungal components Cytosolic

Cellular Effectors of the Anti-Candida Immune
Response
Both innate and adaptive immune cells play critical roles in controlling systemic Candida

infection.

Innate Immune Cells
Neutrophils: These are the most abundant phagocytes and are crucial for controlling fungal

growth.[2] They are rapidly recruited to sites of infection and employ several mechanisms to

combat Candida, including phagocytosis, degranulation (releasing antimicrobial peptides and
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enzymes), production of reactive oxygen species (ROS), and the formation of neutrophil

extracellular traps (NETs).

Macrophages: These professional phagocytes are essential for both fungal clearance and

the initiation of the adaptive immune response. They recognize and engulf Candida, produce

pro-inflammatory cytokines, and present fungal antigens to T cells.

Dendritic Cells (DCs): DCs act as a critical bridge between the innate and adaptive immune

systems.[3] They recognize Candida through PRRs, process fungal antigens, and migrate to

lymph nodes to prime naive T cells, thereby shaping the adaptive immune response.

Natural Killer (NK) Cells: NK cells contribute to anti-Candida defense, in part through the

production of granulocyte-macrophage colony-stimulating factor (GM-CSF), which enhances

the candidacidal activity of neutrophils.[2]

Adaptive Immune Cells
T Helper (Th) Cells: CD4+ T helper cells are central to a protective adaptive immune

response against systemic candidiasis.

Th1 Cells: Produce interferon-gamma (IFN-γ), which activates macrophages and

enhances their fungal killing capacity.

Th17 Cells: Produce interleukin-17 (IL-17), a key cytokine for recruiting and activating

neutrophils at the site of infection.[4]

Regulatory T (Treg) Cells: While important for immune homeostasis, an excessive Treg

response can be detrimental during Candida infection by suppressing protective Th1 and

Th17 responses, a process that can be promoted by TLR2 signaling.[5]

B Cells: The role of B cells and antibodies in systemic candidiasis is less well-defined than

that of T cells. However, studies have shown that B cells can be directly activated by C.

albicans hyphae via TLR2, leading to the production of IgG1 and IL-6, which can support

Th17 differentiation.[6]

Signaling Pathways in the Host Response

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 23 Tech Support

https://www.youtube.com/watch?v=nVEe11Z5HSA
https://pmc.ncbi.nlm.nih.gov/articles/PMC4823972/
https://academic.oup.com/jid/article/190/3/624/941522
https://pubmed.ncbi.nlm.nih.gov/15004175/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8606576/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3334416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The engagement of PRRs by Candida PAMPs triggers a complex network of intracellular

signaling pathways, culminating in the production of cytokines, chemokines, and other

inflammatory mediators.

C-type Lectin Receptor (CLR) Signaling
Dectin-1 is a key CLR in antifungal immunity. Upon binding to β-glucans, Dectin-1 signaling

proceeds through a spleen tyrosine kinase (Syk)-dependent pathway, leading to the activation

of transcription factors such as NF-κB and AP-1. This pathway is crucial for phagocytosis and

the production of pro-inflammatory cytokines. Dectin-1 can also collaborate with other receptors

like DC-SIGN to enhance the capture of C. albicans.[7]
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Caption: Dectin-1 Signaling Pathway.
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Toll-like Receptor (TLR) Signaling
TLR2, in heterodimers with TLR1 or TLR6, recognizes fungal phospholipomannans and signals

through the adaptor protein MyD88.[6][8] This leads to the activation of NF-κB and MAP

kinases, resulting in the production of pro-inflammatory cytokines. TLR4 recognizes O-linked

mannans, also contributing to the inflammatory response.
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Caption: TLR2 Signaling Pathway.
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Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the response

to C. albicans, particularly its hyphal form.[9][10] Its activation leads to the cleavage and

activation of caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, pro-

inflammatory forms.[11][12] This process is essential for the induction of protective Th1 and

Th17 responses.
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Caption: NLRP3 Inflammasome Activation.
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Cytokine and Chemokine Responses
A balanced cytokine response is crucial for an effective anti-Candida defense. Pro-

inflammatory cytokines are necessary for fungal clearance, while anti-inflammatory cytokines

are required to prevent excessive tissue damage.
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Cytokine/Chemokine Major Producing Cells
Key Functions in Anti-
Candida Immunity

Pro-inflammatory

TNF-α Macrophages, T cells
Activates phagocytes,

promotes inflammation

IL-1β Macrophages, Dendritic cells
Promotes Th17 differentiation,

enhances inflammation[10]

IL-6
Macrophages, T cells,

Endothelial cells

Promotes Th17 differentiation,

acute phase response

IL-12 Macrophages, Dendritic cells Promotes Th1 differentiation

IFN-γ Th1 cells, NK cells
Activates macrophages,

enhances fungal killing

IL-17A Th17 cells
Recruits and activates

neutrophils

GM-CSF NK cells, T cells
Enhances neutrophil

candidacidal activity

Anti-inflammatory

IL-10 Macrophages, Treg cells
Suppresses Th1/Th17

responses, limits inflammation

TGF-β Treg cells, Macrophages
Promotes Treg differentiation,

suppresses immune responses

Chemokines

CXCL1 (KC), CXCL2 (MIP-2)
Macrophages, Endothelial

cells
Neutrophil chemoattractants

CCL2 (MCP-1)
Macrophages, Endothelial

cells
Monocyte chemoattractant
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Quantitative Data from Murine Models of Systemic
Candidiasis
The following tables summarize quantitative data on fungal burden, immune cell infiltration, and

cytokine levels from studies using mouse models of systemic Candida albicans infection.

Fungal Burden in Organs

Organ
Time Post-
Infection

Fungal Burden
(log10
CFU/gram of
tissue)

Mouse Strain Reference

Kidney 24 hours ~5.6 BALB/c [13]

72 hours ~7.5 BALB/c [13]

7 days ~5.6 BALB/c [14]

Spleen 24 hours ~4.0 BALB/c [13]

72 hours ~3.8 BALB/c [13]

7 days ~3.9 BALB/c [14]

Liver 24 hours ~4.5 BALB/c [13]

72 hours ~3.5 BALB/c [13]

7 days ~3.7 BALB/c [14]

Brain 24 hours ~3.5 BALB/c [13]

72 hours ~3.8 BALB/c [13]

Immune Cell Infiltration in Spleen
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Cell Type
Time Post-
Infection

Cell Number
(per gram of
tissue)

Mouse Strain Reference

Neutrophils Day 4 ~1.5 x 10^8 C57BL/6 [15]

Inflammatory

Monocytes
Day 4 ~4.0 x 10^7 C57BL/6 [15]

Cytokine Levels in Serum and Tissues

Cytokine
Sample
Type

Time Post-
Infection

Concentrati
on (pg/mL
or pg/g)

Mouse
Strain

Reference

IL-6 Serum 24 hours 479.3 BALB/c [16]

72 hours 934.5 BALB/c [16]

IFN-γ
Spleen

homogenate
24 hours ~150 BALB/c [17]

72 hours ~100 BALB/c [17]

TNF-α
Kidney

homogenate
24 hours ~200 BALB/c [17]

72 hours ~150 BALB/c [17]

IL-17A
Kidney

homogenate
24-96 hours up to ~2500 C57BL/6 [4]

IFN-γ

(stimulated

splenocytes)

Supernatant 7 days 68.4 ± 14.0 BALB/c [14]

IL-4

(stimulated

splenocytes)

Supernatant 7 days 5.6 ± 1.9 BALB/c [14]

Experimental Protocols
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Mouse Model of Systemic Candida albicans Infection
This protocol describes the induction of systemic candidiasis in mice via intravenous injection.

Materials:

Candida albicans strain (e.g., SC5314)

Yeast extract-peptone-dextrose (YPD) broth and agar

Sterile phosphate-buffered saline (PBS)

Hemocytometer

8-10 week old C57BL/6 or BALB/c mice

Insulin syringes with 28-30 gauge needles

Restraining device for mice

Procedure:

Inoculum Preparation:

Inoculate a single colony of C. albicans into 10 mL of YPD broth and incubate overnight at

30°C with shaking.

Harvest the yeast cells by centrifugation (e.g., 3000 x g for 10 minutes).

Wash the cell pellet twice with sterile PBS.

Resuspend the cells in sterile PBS and determine the cell concentration using a

hemocytometer.

Dilute the cell suspension in sterile PBS to the desired concentration (e.g., 5 x 10^5

CFU/mL for an inoculum of 1 x 10^5 CFU in 200 µL).

Infection:
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Warm the mice under a heat lamp to dilate the lateral tail veins.

Place the mouse in a restraining device.

Inject 100-200 µL of the C. albicans suspension into the lateral tail vein.

Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy).

Confirm the inoculum dose by plating serial dilutions of the remaining inoculum on YPD

agar plates and counting colonies after 24-48 hours of incubation at 37°C.

Quantification of Fungal Burden in Organs
This protocol outlines the determination of colony-forming units (CFU) in various organs.

Materials:

Sterile surgical instruments

Sterile PBS

Tissue homogenizer

YPD agar plates containing antibiotics (e.g., penicillin/streptomycin)

Sterile microcentrifuge tubes and dilution tubes

Procedure:

At the desired time point post-infection, euthanize the mice by an approved method.

Aseptically harvest the organs of interest (e.g., kidneys, spleen, liver, brain).

Weigh each organ.

Place each organ in a sterile tube with a known volume of sterile PBS (e.g., 1 mL).

Homogenize the tissues using a mechanical homogenizer.
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Prepare serial 10-fold dilutions of the tissue homogenates in sterile PBS.

Plate 100 µL of appropriate dilutions onto YPD agar plates in duplicate.

Incubate the plates at 37°C for 24-48 hours.

Count the number of colonies on plates with 30-300 colonies.

Calculate the CFU per gram of tissue using the following formula: CFU/gram = (Number of

colonies x Dilution factor) / (Volume plated in mL x Tissue weight in grams)

Flow Cytometry for Immune Cell Profiling in Spleen
This protocol provides a general framework for analyzing immune cell populations in the spleen

of infected mice.

Materials:

Spleens from infected and control mice

RPMI-1640 medium

70 µm cell strainer

Red Blood Cell (RBC) Lysis Buffer

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Fc block (anti-CD16/32)

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD45, Ly6G,

CD11b, F4/80, CD11c, CD3, B220)

Viability dye

Flow cytometer

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 23 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3334416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Single-cell Suspension Preparation:

Harvest the spleen into a petri dish containing cold RPMI-1640.

Mechanically dissociate the spleen through a 70 µm cell strainer using the plunger of a

syringe.

Wash the strainer with RPMI-1640 to collect the splenocytes.

Centrifuge the cell suspension and discard the supernatant.

Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room

temperature.

Stop the lysis by adding an excess of FACS buffer and centrifuge.

Wash the cells once with FACS buffer.

Staining:

Resuspend the cells in FACS buffer and count them.

Aliquot approximately 1-2 x 10^6 cells per tube.

Stain with a viability dye according to the manufacturer's instructions.

Wash the cells with FACS buffer.

Block non-specific antibody binding by incubating the cells with Fc block for 10-15 minutes

on ice.

Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice

in the dark.

Wash the cells twice with FACS buffer.

Resuspend the cells in FACS buffer for analysis.

Data Acquisition and Analysis:
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Acquire the samples on a flow cytometer.

Analyze the data using appropriate software, gating on live, single cells, and then

identifying different immune cell populations based on their marker expression.

Enzyme-Linked Immunosorbent Assay (ELISA) for
Cytokine Measurement
This protocol describes a sandwich ELISA for quantifying cytokine levels in serum.

Materials:

ELISA plate pre-coated with capture antibody

Serum samples from infected and control mice

Recombinant cytokine standard

Detection antibody (biotinylated)

Avidin-HRP conjugate

TMB substrate

Stop solution (e.g., 2N H2SO4)

Wash buffer (e.g., PBS with 0.05% Tween-20)

Assay diluent (e.g., PBS with 1% BSA)

Microplate reader

Procedure:

Sample and Standard Preparation:

Prepare serial dilutions of the recombinant cytokine standard in assay diluent to generate

a standard curve.
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Dilute serum samples as needed in assay diluent.

Assay:

Add 100 µL of standards and samples to the appropriate wells of the coated plate.

Incubate for 2 hours at room temperature.

Wash the plate 3-5 times with wash buffer.

Add 100 µL of the biotinylated detection antibody to each well and incubate for 1-2 hours

at room temperature.

Wash the plate 3-5 times.

Add 100 µL of Avidin-HRP conjugate to each well and incubate for 30 minutes at room

temperature in the dark.

Wash the plate 5-7 times.

Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room

temperature in the dark, or until a color change is observed.

Stop the reaction by adding 50-100 µL of stop solution.

Data Analysis:

Read the absorbance at 450 nm using a microplate reader.

Generate a standard curve by plotting the absorbance of the standards against their

known concentrations.

Determine the concentration of the cytokine in the samples by interpolating their

absorbance values from the standard curve.

Conclusion and Future Directions
The host immune response to systemic Candida infection is a complex and multifaceted

process involving a coordinated effort of both the innate and adaptive immune systems. A
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deeper understanding of the molecular and cellular interactions that govern this response is

crucial for the development of novel therapeutic strategies. Future research should focus on

further elucidating the organ-specific immune responses, the role of non-canonical

inflammasomes, and the potential for immunomodulatory therapies to augment host defense

and improve outcomes for patients with this devastating infection. This guide provides a

foundational resource to aid in these endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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